molecular formula C10H9BrF3NO B7937275 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937275
M. Wt: 296.08 g/mol
InChI Key: ZTPOOCILXIMRPK-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide is an organic compound that features a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide typically involves the bromination of N-ethyl-5-(trifluoromethyl)benzamide. The process begins with the preparation of N-ethyl-5-(trifluoromethyl)benzamide, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-ethylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-ethyl-5-(trifluoromethyl)benzamide: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.

    2-Bromo-5-(trifluoromethyl)benzamide: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-ethyl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-2-15-9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPOOCILXIMRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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